molecular formula C14H15N5O2S B11067996 1,2,4-Oxadiazole-5-carboxamide, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-(2-thienyl)-

1,2,4-Oxadiazole-5-carboxamide, N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-(2-thienyl)-

Cat. No.: B11067996
M. Wt: 317.37 g/mol
InChI Key: KLYWFAUTOGNIEI-UHFFFAOYSA-N
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Description

N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of imidazole, thiophene, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and thiophene intermediates, followed by their coupling with an oxadiazole derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole and thiophene moieties can bind to various enzymes and receptors, modulating their activity. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole moiety and exhibit similar biological activities.

    Thiophene Derivatives: Thiophene-based compounds, such as thiophene-2-carboxamide, have comparable chemical properties and applications.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-5-carboxamide are structurally similar and used in similar research and industrial applications.

Uniqueness

N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of imidazole, thiophene, and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s versatility in various fields.

Properties

Molecular Formula

C14H15N5O2S

Molecular Weight

317.37 g/mol

IUPAC Name

N-[3-(2-methylimidazol-1-yl)propyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H15N5O2S/c1-10-15-6-8-19(10)7-3-5-16-13(20)14-17-12(18-21-14)11-4-2-9-22-11/h2,4,6,8-9H,3,5,7H2,1H3,(H,16,20)

InChI Key

KLYWFAUTOGNIEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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